3-Fluorofluoranthene
Overview
Description
3-Fluorofluoranthene is a polycyclic aromatic hydrocarbon with the chemical formula C16H9F. It is a derivative of fluoranthene, where one hydrogen atom is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorofluoranthene typically involves the fluorination of fluoranthene. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process requires careful handling of fluorinating agents and control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorofluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoranthene-3-carboxylic acid.
Reduction: Reduction reactions can convert it back to fluoranthene.
Substitution: Electrophilic substitution reactions can introduce other functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
- Oxidation leads to fluoranthene-3-carboxylic acid.
- Reduction yields fluoranthene.
- Substitution reactions produce various substituted fluoranthenes depending on the reagents used .
Scientific Research Applications
3-Fluorofluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the properties of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicity is ongoing.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the synthesis of advanced materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-Fluorofluoranthene involves its interaction with various molecular targets. The fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. This can lead to changes in the compound’s biological activity and its behavior in chemical reactions .
Comparison with Similar Compounds
Fluoranthene: The parent compound without the fluorine substitution.
1-Fluoropyrene: Another fluorinated polycyclic aromatic hydrocarbon.
2-Fluorofluorene: A related compound with fluorine substitution at a different position.
Uniqueness: 3-Fluorofluoranthene is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and physical properties compared to its parent compound and other fluorinated derivatives. This uniqueness makes it valuable for studying the effects of fluorine substitution in polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
3-fluorofluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHXURLOJRZDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288578 | |
Record name | 3-FLUOROFLUORANTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1691-66-3 | |
Record name | NSC56687 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-FLUOROFLUORANTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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